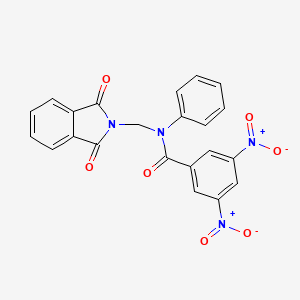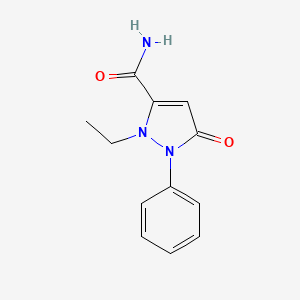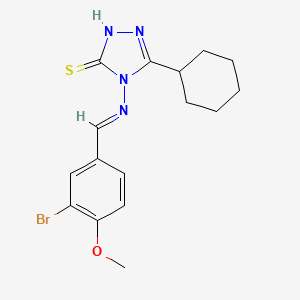
4-((3-Bromo-4-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Bromo-4-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, a bromo-methoxybenzylidene group, and a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of cyclohexyl isocyanide under reflux conditions to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-((3-Bromo-4-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding de-brominated triazole compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
4-((3-Bromo-4-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
作用机制
The mechanism of action of 4-((3-Bromo-4-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromo-4-methoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((3-Bromo-4-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
属性
分子式 |
C16H19BrN4OS |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H19BrN4OS/c1-22-14-8-7-11(9-13(14)17)10-18-21-15(19-20-16(21)23)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,20,23)/b18-10+ |
InChI 键 |
BUIISBPREAAGCM-VCHYOVAHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid](/img/structure/B11965823.png)
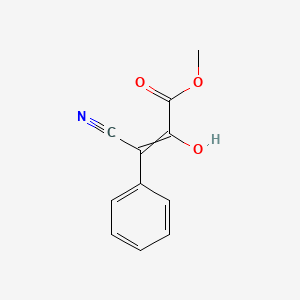
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11965831.png)
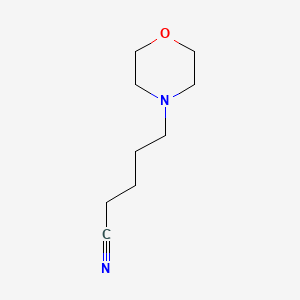

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)
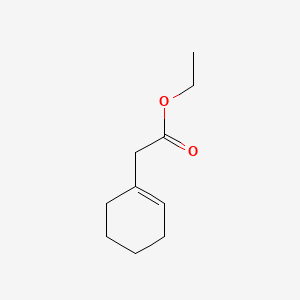
![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)
